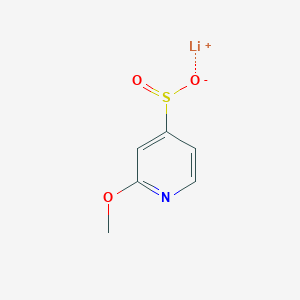
4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
科学的研究の応用
Antiviral Activity
A study presented the synthesis and antiviral activity evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, related to Enviroxime and its analogous benzimidazoles, designed as antirhinovirus agents. This class of compounds, through a stereospecific synthesis approach, showed potential as antiviral agents, highlighting the imidazole component's significance in medicinal chemistry applications (Hamdouchi et al., 1999).
Analytical Chemistry Applications
Another research focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds structurally related to the chemical . The study developed a method for the separation and analysis of these compounds, demonstrating the relevance of such chemicals in developing analytical techniques for quality control of pharmaceuticals (Ye et al., 2012).
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-18(15-3-1-14(2-4-15)10-24-7-5-19-12-24)23-16-9-17(22-11-21-16)25-8-6-20-13-25/h1-9,11-13H,10H2,(H,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBRKQOIWVPMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)
![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)